molecular formula C12H14BrNO3 B5176373 5-bromo-2-(pentanoylamino)benzoic acid

5-bromo-2-(pentanoylamino)benzoic acid

Cat. No.: B5176373
M. Wt: 300.15 g/mol
InChI Key: IUDXQIDQHRQBLF-UHFFFAOYSA-N
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Description

5-Bromo-2-(pentanoylamino)benzoic acid (C₁₂H₁₃BrN₂O₃) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a pentanoylamino group (–NHCOC₄H₉) at the 2-position. These compounds are typically synthesized via Ullman coupling reactions or acylations, with applications in pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs, NSAIDs) and chemical synthesis .

Properties

IUPAC Name

5-bromo-2-(pentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDXQIDQHRQBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(pentanoylamino)benzoic acid typically involves the bromination of 2-(pentanoylamino)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-(pentanoylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the pentanoylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural differences arise from the substituents at the 2-position of the benzoic acid core:

Compound Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Crystal System Hydrogen Bonding
5-Bromo-2-(phenylamino)benzoic acid Phenylamino (–NHC₆H₅) C₁₃H₁₀BrNO₂ 292.13 Monoclinic (P2₁/n) Intramolecular N–H⋯O; Carboxylic dimer
5-Bromo-2-(butyramido)benzoic acid Butyramido (–NHCOC₃H₇) C₁₁H₁₂BrNO₃ 286.12 Not reported Not characterized
5-Bromo-2-(naphthoylamino)benzoic acid Naphthoylamino (–NHCOC₁₀H₇) C₁₈H₁₂BrNO₃ 370.20 Not reported Not characterized

Key Observations :

  • The phenylamino derivative forms intramolecular N–H⋯O hydrogen bonds and carboxylic acid inversion dimers, contributing to its stability and crystallinity .
  • Longer acyl chains (e.g., pentanoylamino vs. butyramido) likely increase lipophilicity, affecting solubility and membrane permeability in biological systems.

Key Observations :

  • The Ullman reaction is versatile for introducing aromatic amines .
  • Direct bromination methods (e.g., for 5-bromo-2-chlorobenzoic acid) achieve high yields but require careful control of reaction conditions .

Key Observations :

  • Chlorinated analogs (e.g., 5-bromo-2-chlorobenzoic acid) exhibit higher reactivity but pose greater safety risks .
  • Acylated derivatives (e.g., butyramido) are often used in drug discovery due to improved bioavailability .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 5-bromo-2-(pentanoylamino)benzoic acid, and what key intermediates are involved?

  • Methodological Answer: The compound can be synthesized via Ullman-type coupling reactions, analogous to methods used for structurally related brominated benzoic acids. For example, 5-bromo-2-(phenylamino)benzoic acid is synthesized by reacting 2,5-dibromobenzoic acid with aniline under catalytic conditions . For the pentanoylamino derivative, substituting aniline with pentanoyl chloride or a pentanoylamine precursor would be required. Key intermediates include brominated benzoic acid derivatives (e.g., 2,5-dibromobenzoic acid) and acylated amines. Purification typically involves recrystallization or column chromatography.

Advanced: How can regioselectivity and yield be optimized in the acylation step of 5-bromo-2-aminobenzoic acid derivatives?

  • Methodological Answer: Regioselectivity in acylation can be controlled by protecting/deprotecting reactive groups (e.g., using tert-butoxycarbonyl (Boc) groups) or adjusting reaction pH to favor nucleophilic attack at the amino group. Catalytic agents like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., EDC/HOBt) enhance yield by activating the acyl donor. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) also influence reaction efficiency. Evidence from brominated benzamide syntheses suggests yields >70% are achievable under optimized conditions .

Structural Characterization

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer: Essential techniques include:
    • X-ray crystallography to resolve the spatial arrangement of substituents (e.g., bond angles and hydrogen bonding patterns) .
    • NMR spectroscopy (¹H, ¹³C) to verify the bromine position and pentanoylamino group integration (e.g., δ ~2.3 ppm for CH₂ near the carbonyl) .
    • Mass spectrometry (HRMS) to confirm molecular weight (expected m/z: 313.99 for C₁₂H₁₃BrNO₃⁺).

Advanced: How can hydrogen-bonding networks in the crystal lattice affect spectroscopic and reactivity properties?

  • Methodological Answer: Hydrogen bonds (e.g., O–H···N or N–H···O) stabilize the crystal packing, as seen in 5-bromo-2-(phenylamino)benzoic acid, where O16–H16···N7 interactions (2.65 Å) influence melting points and solubility . Discrepancies in FTIR carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may arise from intermolecular H-bonding, requiring complementary XRD data for resolution .

Functional Group Reactivity

Basic: Which functional groups in this compound are most reactive, and how can they be modified?

  • Methodological Answer: The carboxylic acid (–COOH) and pentanoylamino (–NHCO–) groups are primary reactivity sites. The –COOH group can undergo esterification (e.g., with MeOH/H⁺) or amidation, while the amide can be hydrolyzed under acidic/basic conditions to regenerate the amine. Bromine at the 5-position allows for Suzuki couplings or nucleophilic aromatic substitutions .

Advanced: What mechanistic insights explain the stability of the pentanoylamino group under acidic conditions?

  • Methodological Answer: The amide’s resonance stabilization and steric hindrance from the pentanoyl chain reduce hydrolysis rates. Kinetic studies on similar compounds show that hydrolysis requires prolonged heating (6–12 hrs) in 6M HCl at 100°C, with monitoring via TLC or HPLC .

Data Contradictions and Resolution

Advanced: How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer: Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects, crystallographic packing, or proton exchange. For example, calculated DFT NMR shifts may not account for hydrogen bonding observed in XRD. Cross-validation using multiple techniques (e.g., NOESY for spatial proximity) and adjusting computational parameters (e.g., solvent model in Gaussian) can resolve conflicts .

Biological Activity Profiling

Basic: What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer: Screening involves:
    • Enzyme assays (e.g., IC₅₀ determination via fluorescence polarization).
    • Cellular uptake studies using radiolabeled analogs or LC-MS quantification .
    • Molecular docking to predict target binding (e.g., cyclooxygenase inhibition analogous to NSAIDs) .

Advanced: How can substituent variations (e.g., bromine vs. chlorine) modulate bioactivity?

  • Methodological Answer: Bromine’s larger atomic radius and lower electronegativity enhance lipophilicity and membrane permeability compared to chlorine. Structure-activity relationship (SAR) studies on analogs (e.g., 5-chloro-2-(benzyloxy)benzoic acid) show that bromine increases IC₅₀ values by ~20% in COX-2 inhibition assays .

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